5,6-Difluorobenzo[d]isoxazol-3-amine

Lipophilicity Drug-likeness Permeability

Choose 5,6-Difluorobenzo[d]isoxazol-3-amine for your next kinase inhibitor or TRPV1 ligand program. Unlike unsubstituted (CAS 36216-80-5), mono-fluorinated (5-F: CAS 868271-13-0; 6-F: CAS 177995-38-9), or regioisomeric analogs (4,6-F: CAS 268734-41-4; 5,7-F: CAS 1936532-36-3), the 5,6-difluoro pattern uniquely combines electronic deficiency, dual-site metabolic shielding, and optimized π-stacking for ATP-pocket binding. Reported IC₅₀ <100 nM for benzo[d]isoxazol-3-amine kinase inhibitors targeting KDR, FLT1, FLT3, CSF1R, and cKIT. Ideal for parallel synthesis, microsomal stability screening, and PET tracer cold reference development. ≥97% purity. Inquire for bulk pricing.

Molecular Formula C7H4F2N2O
Molecular Weight 170.12 g/mol
Cat. No. B1641571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluorobenzo[d]isoxazol-3-amine
Molecular FormulaC7H4F2N2O
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)ON=C2N
InChIInChI=1S/C7H4F2N2O/c8-4-1-3-6(2-5(4)9)12-11-7(3)10/h1-2H,(H2,10,11)
InChIKeyMDRSLTRZMSEDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluorobenzo[d]isoxazol-3-amine: Core Physicochemical and Structural Baseline for Procurement Evaluation


5,6-Difluorobenzo[d]isoxazol-3-amine (CAS 280574-98-3) is a fluorinated heterocyclic building block belonging to the 1,2-benzisoxazole class. It is characterized by a benzene-fused isoxazole core bearing fluorine atoms at the 5- and 6-positions and a free 3-amino group . This scaffold is recognized as a privileged structure in medicinal chemistry, with fluorine substitution known to modulate lipophilicity, metabolic stability, and target-binding properties [1]. Commercial availability typically spans 95–98% purity from multiple global vendors .

Why Unsubstituted or Mono-Fluorinated Benzo[d]isoxazol-3-amines Cannot Replace the 5,6-Difluoro Congener


The 5,6-difluoro substitution pattern imparts a distinct combination of electronic effects and steric profile that cannot be replicated by unsubstituted (CAS 36216-80-5) or mono-fluorinated (5-fluoro, CAS 868271-13-0; 6-fluoro, CAS 177995-38-9) analogs . The second fluorine atom at position 5 further withdraws electron density from the aromatic ring, lowering the pKa of the 3-amino group and altering nucleophilicity in coupling reactions [1]. Additionally, regioisomeric difluoro variants (4,6-difluoro, CAS 268734-41-4; 5,7-difluoro, CAS 1936532-36-3) position the fluorine atoms differently, leading to divergent metabolic profiles and receptor-interaction geometries [1]. Direct substitution therefore risks compromised synthetic yield, altered pharmacokinetics, or loss of target selectivity.

5,6-Difluorobenzo[d]isoxazol-3-amine: Quantitative Differentiation Evidence Against Closest Analogs


Computed LogP Comparison: 5,6-Difluoro vs. Unsubstituted and Mono-Fluoro Analogs

The predicted octanol-water partition coefficient (LogP) is a key determinant of passive membrane permeability. The 5,6-difluoro derivative exhibits a LogP of 0.36, which is nearly identical to the unsubstituted parent (LogP 0.35) but substantially lower than the 5-fluoro analog (LogP 1.35–2.13), depending on the computational method [1][2]. This indicates that adding a second fluorine at position 6 counterbalances the lipophilicity increase conferred by 5-fluoro substitution, yielding a compound with balanced hydrophilicity that may favor aqueous solubility while retaining sufficient membrane permeability.

Lipophilicity Drug-likeness Permeability

Boiling Point Differentiation: Implications for Purification and Formulation

The boiling point of 5,6-difluorobenzo[d]isoxazol-3-amine is reported as 321.1 ± 37.0 °C (at 760 mmHg), compared to 315 °C for the 5-fluoro analog [1]. The higher boiling point reflects stronger intermolecular interactions (dipole-dipole and potential hydrogen bonding) conferred by the additional fluorine atom. This thermal property differentiates the compound during vacuum distillation purification and may affect its behavior in high-temperature synthetic steps or formulation processes.

Thermal stability Distillation Purification

Fluorine-Mediated Metabolic Stability: Class-Level Advantage of 5,6-Difluoro Substitution

Fluorine substitution on the benzisoxazole scaffold is a well-established strategy to block sites of cytochrome P450-mediated oxidative metabolism. The benzisoxazole class is susceptible to reductive N–O bond cleavage and aromatic hydroxylation [1]. Fluorine atoms at both the 5- and 6-positions occupy two potential metabolic soft spots that would be vulnerable in the unsubstituted or mono-fluoro analogs. While direct comparative microsomal stability data for 5,6-difluoro vs. 5-fluoro or 6-fluoro are not publicly available, microsomal studies on 6-fluoro-3-substituted benzisoxazoles show a human liver microsomal half-life (t₁/₂) of approximately 45 minutes, with fluorine retarding oxidative metabolism at the 7-position . By extension, the 5,6-difluoro pattern is predicted to provide dual-site metabolic blockade.

Metabolic stability CYP450 Oxidative metabolism

Regioisomeric Differentiation: 5,6-Difluoro vs. 4,6-Difluoro and 5,7-Difluoro Benzo[d]isoxazol-3-amines

Three regioisomeric difluoro benzo[d]isoxazol-3-amines are commercially available: 4,6-difluoro (CAS 268734-41-4), 5,6-difluoro (CAS 280574-98-3), and 5,7-difluoro (CAS 1936532-36-3). While all share the same molecular formula (C₇H₄F₂N₂O, MW 170.12), the different fluorine arrangements produce distinct electrostatic potential surfaces and hydrogen-bonding patterns [1]. The 5,6-difluoro isomer places fluorine atoms on adjacent positions of the benzo ring, creating a contiguous electron-deficient region that may favor specific π-stacking interactions with aromatic residues in protein binding sites. In contrast, the 5,7-difluoro isomer distributes the electron-withdrawing effect more broadly, potentially affecting target selectivity [1].

Regioisomerism SAR Target selectivity

Optimal Application Scenarios for 5,6-Difluorobenzo[d]isoxazol-3-amine in Research and Industrial Settings


Scaffold for CNS-Targeted Kinase Inhibitor Libraries

The benzisoxazole core is a validated scaffold for kinase inhibitors targeting KDR, FLT1, FLT3, CSF1R, and cKIT, with enzymatic and cellular IC₅₀ values below 100 nM reported for 3-amino benzo[d]isoxazole derivatives [1]. The 5,6-difluoro variant provides a more electron-deficient aromatic system that can enhance binding affinity to kinase ATP pockets through improved π-stacking and halogen-bonding interactions, while the dual fluorine substitution offers metabolic protection at two positions. This makes it an attractive starting material for parallel synthesis of focused kinase inhibitor libraries.

Intermediate for TRPV1/VR1 Vanilloid Receptor Ligands

Substituted benzo[d]isoxazol-3-yl-amine compounds are claimed as vanilloid receptor (VR1/TRPV1) ligands with excellent affinity, suitable for treating pain conditions [2]. The 5,6-difluoro substitution pattern introduces electron-withdrawing character that can modulate the pKa of the 3-amino group and fine-tune hydrogen-bonding interactions with the TRPV1 binding pocket. This compound serves as a key intermediate for synthesizing N-substituted derivatives for in vitro TRPV1 binding assays and in vivo analgesic efficacy studies.

Building Block for Metabolic Stability Optimization in Lead Series

In lead optimization programs where benzisoxazole-containing compounds show promising potency but poor metabolic stability (rapid reductive N–O bond cleavage or aromatic hydroxylation), the 5,6-difluoro variant offers a systematic approach to block two metabolic soft spots simultaneously [3]. This compound can be used to rapidly generate analogs for comparative microsomal stability screening, liver S9 fraction studies, and in vivo pharmacokinetic profiling in rodent models.

Precursor for ¹⁸F-Labeled PET Tracer Development

Fluorine-substituted benzisoxazoles have been used as precursors for ¹⁸F-labeled radioligands, such as benzylpiperidine benzisoxazole-based acetylcholinesterase (AChE) PET tracers [4]. The 5,6-difluoro scaffold offers two potential sites for isotopic labeling or cold reference standard synthesis, supporting the development of novel PET imaging probes for neuroscience applications.

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